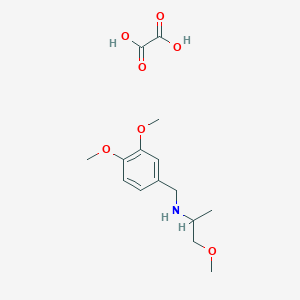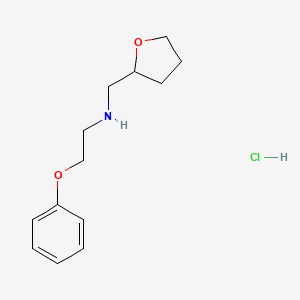![molecular formula C10H20ClN B3077487 [2-(1-Cyclohexen-1-yl)ethyl]ethylamine hydrochloride CAS No. 1048640-67-0](/img/structure/B3077487.png)
[2-(1-Cyclohexen-1-yl)ethyl]ethylamine hydrochloride
Descripción general
Descripción
[2-(1-Cyclohexen-1-yl)ethyl]ethylamine hydrochloride: is an organic compound with the molecular formula C10H20ClN It is a hydrochloride salt of [2-(1-Cyclohexen-1-yl)ethyl]ethylamine, which is characterized by a cyclohexene ring attached to an ethylamine group
Mecanismo De Acción
Mode of Action
It has been employed as a substrate for allylic hydroxylation reactions . This suggests that it may interact with its targets through a hydroxylation mechanism, leading to changes in the targets’ function or activity.
Biochemical Pathways
Its use in allylic hydroxylation reactions suggests that it may be involved in pathways related to hydroxylation . Hydroxylation is a critical process in various biochemical pathways, including the metabolism of drugs and toxins, and the synthesis of important biomolecules.
Pharmacokinetics
Its bioavailability, half-life, and other pharmacokinetic parameters are currently unknown .
Result of Action
Given its use in allylic hydroxylation reactions, it may induce structural changes in its targets, potentially altering their function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of [2-(1-Cyclohexen-1-yl)ethyl]ethylamine hydrochloride. Factors such as temperature, pH, and the presence of other molecules can affect its stability and interaction with its targets . .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [2-(1-Cyclohexen-1-yl)ethyl]ethylamine hydrochloride typically involves the reduction of 2-phenylethylamine with lithium in the presence of a primary or secondary aliphatic alkylamine . Another method involves a five-step continuous flow synthesis starting from cyclohexanone, which includes several chemical transformations and in-line separation without intermediate purification .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but the continuous flow synthesis method mentioned above is promising for large-scale production due to its efficiency and high yield.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution: Substitution reactions may occur, particularly involving the amine group, but detailed conditions and reagents are not specified in the available literature.
Common Reagents and Conditions:
Lithium: Used in reduction reactions.
Alkylamines: Serve as solvents or reactants in reduction processes.
Major Products Formed: The major products formed from these reactions are typically derivatives of the original compound, such as reduced or substituted amines.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [2-(1-Cyclohexen-1-yl)ethyl]ethylamine hydrochloride is used as an intermediate in the synthesis of various pharmacologically active compounds, including morphinans .
Biology and Medicine: This compound is significant in the development of pharmaceuticals, particularly as an intermediate in the synthesis of dextromethorphan, a cough suppressant .
Industry: In the industrial sector, this compound’s synthesis and applications are primarily focused on pharmaceutical manufacturing due to its role as an intermediate in drug synthesis.
Comparación Con Compuestos Similares
2-Phenylethylamine: A precursor in the synthesis of [2-(1-Cyclohexen-1-yl)ethyl]ethylamine hydrochloride.
Cyclohexanone: Used as a starting material in the continuous flow synthesis.
Uniqueness: The uniqueness of this compound lies in its structural properties, which make it a valuable intermediate in the synthesis of pharmacologically active compounds. Its ability to undergo various chemical transformations efficiently in continuous flow synthesis highlights its industrial significance .
Propiedades
IUPAC Name |
2-(cyclohexen-1-yl)-N-ethylethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N.ClH/c1-2-11-9-8-10-6-4-3-5-7-10;/h6,11H,2-5,7-9H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOYMHIWHKBUUBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCC1=CCCCC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(2-Fluorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3077415.png)
![[1-Allyl-1-(4-methylphenyl)-3-buten-1-yl]amine hydrochloride](/img/structure/B3077425.png)
![Benzyl-[2-(1H-indol-3-YL)-ethyl]-amine oxalate](/img/structure/B3077429.png)



![2-[2-methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethanamine hydrochloride](/img/structure/B3077443.png)

![[2-(1,3-Benzoxazol-2-ylthio)ethyl]amine hydrochloride](/img/structure/B3077456.png)




